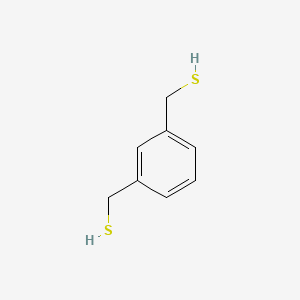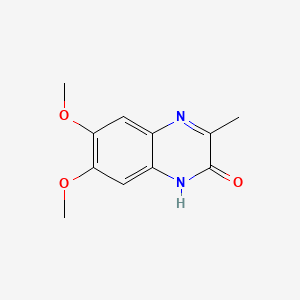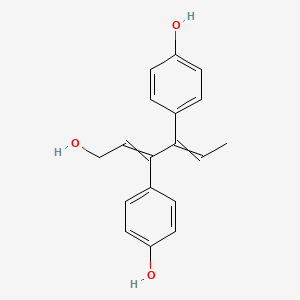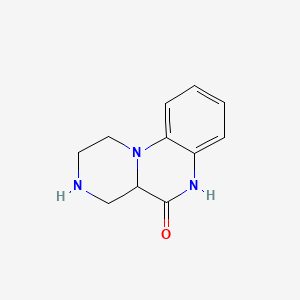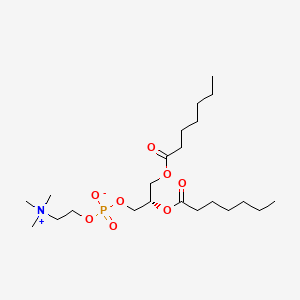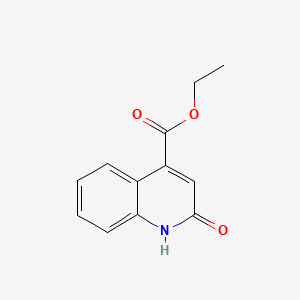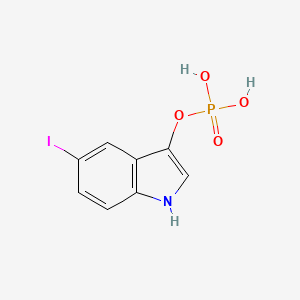
3-Hydroxypropyl-gamma-Cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypropyl-gamma-Cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4 glycosidic bonds. They have a hydrophobic cavity and a hydrophilic exterior, which allows them to form inclusion complexes with various molecules. This compound is particularly notable for its ability to enhance the solubility and stability of hydrophobic compounds, making it valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypropyl-gamma-Cyclodextrin involves the etherification of gamma-cyclodextrin with propylene oxide. The reaction typically occurs in an alkaline medium, where gamma-cyclodextrin is dissolved in water or a suitable solvent, and propylene oxide is added gradually. The reaction is carried out at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes of reactants and maintain precise control over reaction conditions. Post-reaction, the product undergoes purification steps to remove unreacted materials and by-products, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropyl-gamma-Cyclodextrin primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions can include esterification, etherification, and acylation. The compound can also participate in host-guest interactions, forming inclusion complexes with various molecules .
Common Reagents and Conditions:
Esterification: Reagents such as acetic anhydride or acid chlorides in the presence of a base.
Etherification: Propylene oxide or other epoxides under alkaline conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products of these reactions are modified cyclodextrins with enhanced solubility and stability properties. For example, esterification with acetic anhydride yields acetylated derivatives, while etherification with propylene oxide produces hydroxypropyl derivatives .
Scientific Research Applications
3-Hydroxypropyl-gamma-Cyclodextrin has a wide range of applications in scientific research:
Biology: Employed in the encapsulation of biomolecules, enhancing their stability and bioavailability.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of poorly water-soluble drugs.
Industry: Applied in the food and cosmetic industries to stabilize flavors, fragrances, and active ingredients.
Mechanism of Action
The primary mechanism of action of 3-Hydroxypropyl-gamma-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The release of the guest molecules can be triggered by changes in environmental conditions such as pH, temperature, or the presence of specific enzymes .
Comparison with Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size, used for smaller molecules.
Beta-Cyclodextrin: Composed of seven glucose units, moderate cavity size, widely used in pharmaceuticals.
Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size, suitable for larger molecules.
Uniqueness of 3-Hydroxypropyl-gamma-Cyclodextrin: this compound stands out due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of molecules. Its larger cavity size compared to alpha- and beta-cyclodextrins allows it to encapsulate bulkier molecules, making it particularly useful in pharmaceutical and industrial applications .
Properties
IUPAC Name |
5,10,15,20,25,30,35,40-octakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H128O48/c1-25(73)9-97-17-33-57-41(81)49(89)65(105-33)114-58-34(18-98-10-26(2)74)107-67(51(91)43(58)83)116-60-36(20-100-12-28(4)76)109-69(53(93)45(60)85)118-62-38(22-102-14-30(6)78)111-71(55(95)47(62)87)120-64-40(24-104-16-32(8)80)112-72(56(96)48(64)88)119-63-39(23-103-15-31(7)79)110-70(54(94)46(63)86)117-61-37(21-101-13-29(5)77)108-68(52(92)44(61)84)115-59-35(19-99-11-27(3)75)106-66(113-57)50(90)42(59)82/h25-96H,9-24H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGXECLSQXABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H128O48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1761.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116502-52-4 |
Source


|
| Record name | gamma-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G,6H-octakis(2-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116502524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

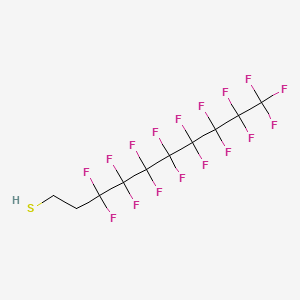
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
